molecular formula C17H23BrN2O3 B15074481 N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide CAS No. 76220-76-3

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide

Katalognummer: B15074481
CAS-Nummer: 76220-76-3
Molekulargewicht: 383.3 g/mol
InChI-Schlüssel: QJZDAQNRDRMIJD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide is a chemical compound with the molecular formula C17H23BrN2O3 and a molecular weight of 383.288 g/mol . This compound is known for its unique structure, which includes a furan ring substituted with a nitrophenyl group and an ethanaminium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

The synthesis of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves several steps. One common method includes the reaction of 5-(4-nitrophenyl)furfural with diethylamine in the presence of a suitable catalyst. The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of furan derivatives and other heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrophenyl group and furan ring play crucial roles in these interactions, facilitating binding through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Vergleich Mit ähnlichen Verbindungen

N,N-Diethyl-N-((5-(4-nitrophenyl)furan-2-yl)methyl)ethanaminium bromide can be compared with other similar compounds, such as:

    N,N-Diethyl-N-((5-(4-nitrophenyl)thiophen-2-yl)methyl)ethanaminium bromide: This compound has a thiophene ring instead of a furan ring, which can affect its chemical reactivity and biological activity.

    N,N-Diethyl-N-((5-(4-nitrophenyl)pyrrole-2-yl)methyl)ethanaminium bromide: The pyrrole ring in this compound provides different electronic properties, influencing its interactions with molecular targets.

    N,N-Diethyl-N-((5-(4-nitrophenyl)benzofuran-2-yl)methyl)ethanaminium bromide: The benzofuran ring adds additional aromaticity, potentially enhancing binding affinity and specificity.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Eigenschaften

CAS-Nummer

76220-76-3

Molekularformel

C17H23BrN2O3

Molekulargewicht

383.3 g/mol

IUPAC-Name

triethyl-[[5-(4-nitrophenyl)furan-2-yl]methyl]azanium;bromide

InChI

InChI=1S/C17H23N2O3.BrH/c1-4-19(5-2,6-3)13-16-11-12-17(22-16)14-7-9-15(10-8-14)18(20)21;/h7-12H,4-6,13H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

QJZDAQNRDRMIJD-UHFFFAOYSA-M

Kanonische SMILES

CC[N+](CC)(CC)CC1=CC=C(O1)C2=CC=C(C=C2)[N+](=O)[O-].[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.